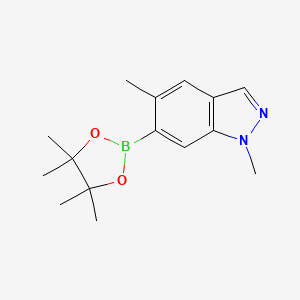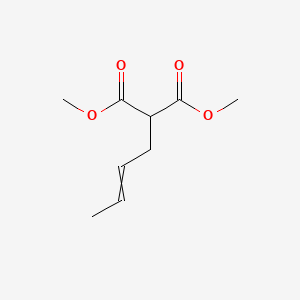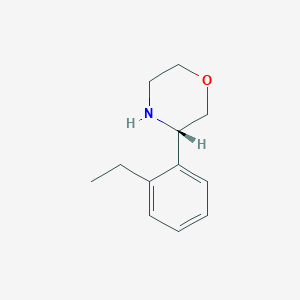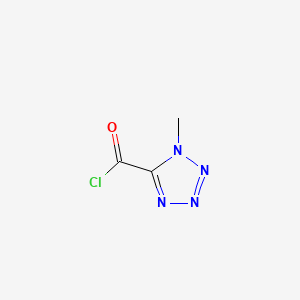![molecular formula C19H11NO B11742639 9H-Indolo[3,2,1-de]phenanthridin-9-one](/img/structure/B11742639.png)
9H-Indolo[3,2,1-de]phenanthridin-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Indolo[3,2,1-de]phenanthridin-9-one: is a complex heterocyclic compound that belongs to the family of indole derivatives. This compound features a fused tetracyclic ring system, which includes an indole moiety. The indole skeleton is a significant structural motif found in numerous natural and synthetic compounds, often associated with various biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Indolo[3,2,1-de]phenanthridin-9-one can be achieved through various methods. One notable approach involves a one-pot C–H olefination/aza-Michael addition tandem process. This method uses a catalytic system comprising [Cp*RhCl2]2/AgOAc/Me4NOAc, allowing the synthesis of pyrrolo[3,2,1-de]phenanthridines from 7-phenylindoles and alkenes . The reaction conditions are relatively mild, and a wide range of functional groups are tolerated, resulting in good to excellent yields.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of transition-metal-catalyzed cross-dehydrogenative-coupling (CDC) reactions can be applied. These methods are advantageous due to their atom and step economy, lower cost, and reduced waste .
Chemical Reactions Analysis
Types of Reactions: 9H-Indolo[3,2,1-de]phenanthridin-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, leading to various reduced derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different substituents onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various quinone derivatives, while reduction can produce different hydro derivatives.
Scientific Research Applications
Chemistry: In chemistry, 9H-Indolo[3,2,1-de]phenanthridin-9-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: This compound has shown potential in biological research due to its structural similarity to various bioactive molecules. It can be used to study enzyme interactions and receptor binding.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit anticancer, antimicrobial, and anti-inflammatory activities .
Industry: In the industrial sector, this compound can be utilized in the development of new materials, including polymers and dyes. Its unique properties make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of 9H-Indolo[3,2,1-de]phenanthridin-9-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, leading to various biological effects .
Comparison with Similar Compounds
- Indolo[2,1-a]isoquinolines
- Indole-indolones
- Benzo[a]carbazoles
- 5H-benzo[a]carbazol-5-ones
- 6H-isoindolo[2,1-a]indol-6-ones
Comparison: Compared to these similar compounds, 9H-Indolo[3,2,1-de]phenanthridin-9-one stands out due to its unique fused tetracyclic structure. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C19H11NO |
|---|---|
Molecular Weight |
269.3 g/mol |
IUPAC Name |
1-azapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2,4,6,8,10,12(20),13,15,17-nonaen-19-one |
InChI |
InChI=1S/C19H11NO/c21-19-16-8-2-1-6-12(16)14-9-5-10-15-13-7-3-4-11-17(13)20(19)18(14)15/h1-11H |
InChI Key |
ZAWSPRXHMBXAGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CC=C3)C5=CC=CC=C5N4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[1-(4-Fluorophenyl)ethylidene]amino}urea](/img/structure/B11742560.png)
![1,5-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11742564.png)
![N-[(3-fluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11742571.png)

amine](/img/structure/B11742585.png)
![{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11742598.png)


![{[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine](/img/structure/B11742613.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11742619.png)
![{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11742626.png)


![2-{[(4-Hydroxy-2-methylphenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B11742659.png)
